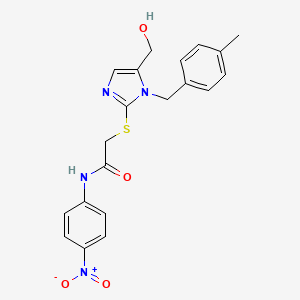

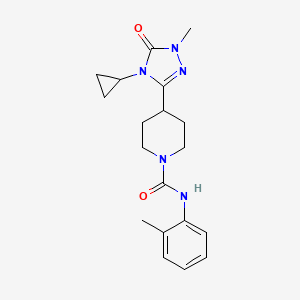

![molecular formula C23H19NO2S B2547561 2-苯甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d][1,3]恶嗪-4-酮 CAS No. 79750-95-1](/img/structure/B2547561.png)

2-苯甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d][1,3]恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Benzhydryl-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one is a member of the oxazine family, which includes various derivatives with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related oxazine and benzoxazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of oxazine derivatives often involves the cyclization of precursor molecules under specific conditions. For example, the synthesis of 1,4-oxazines can be achieved by the reduction of oxazinones using lithium aluminum hydride . Similarly, the synthesis of benzoxazinone derivatives can be carried out using trifluoroacetic anhydride/phosphoric acid mediated C-C bond-forming reactions . These methods avoid the use of environmentally harmful reagents or moisture-sensitive acid chlorides. Another approach involves the condensation of aryl-thio-triazoles with bromodimedone, followed by thermal dehydration to yield tetrahydro-1,2,4-triazolo[3,2-b]benzothiazoles .

Molecular Structure Analysis

The molecular structure of oxazine derivatives is characterized by the presence of a heterocyclic oxazine ring. The structure of these compounds can be elucidated using various spectroscopic techniques such as NMR, IR, and HR-MS . X-ray crystallography can also be employed to determine the precise molecular geometry, as seen in the synthesis of 1,2-bis(8-t-butyl-6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)ethane .

Chemical Reactions Analysis

Oxazine derivatives can undergo various chemical reactions, including condensation with other reagents to form new compounds. For instance, the reaction of oxazine derivatives with anisole under Friedel-Crafts conditions leads to the formation of dihydro-benz[1,3]oxazine derivatives . The reactivity of these compounds can be influenced by the substituents on the oxazine ring, which can also affect their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. For example, the presence of substituents like the t-butyl group can affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

Biological Activity Analysis

Oxazine derivatives have been explored for their potential biological activities, including antidepressant , anti-cancer , and antimicrobial effects . The structure-activity relationship (SAR) studies within these compounds can identify potent pharmacophores. For instance, certain benzoxazinone derivatives have shown selective antagonism towards the progesterone receptor, with oral activity in in vivo models .

科学研究应用

有机合成应用

在有机合成领域中,类似于“2-苯甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d][1,3]恶嗪-4-酮”的化合物因其在合成苯并噻唑和噻唑并吡啶类化合物中的用途而备受关注,这些化合物广泛存在于药品和有机材料中。已报道了一种通过TEMPO催化的电解C-H硫代化反应合成这些化合物的方法,该方法无需金属和试剂。该方法为获得各种苯并噻唑和噻唑并吡啶类化合物提供了一条新途径,展示了在创新有机合成方法中使用类似化合物的潜力 (Qian等人,2017)。

缓蚀

与“2-苯甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d][1,3]恶嗪-4-酮”密切相关的苯并噻唑衍生物已被合成并研究了其在酸性溶液中对钢的缓蚀作用。这些研究表明,此类化合物对钢腐蚀具有显着的稳定性和较高的抑制效率,表明它们在各种工业应用中作为缓蚀剂的潜力 (胡等人,2016)。

新型材料开发

对苯并恶嗪基单体的研究(其与“2-苯甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d][1,3]恶嗪-4-酮”具有结构相似性)促进了新型酚醛树脂(称为聚苯并恶嗪)的开发。这些材料已发现除了用作单体之外的其他用途,包括作为发光材料、阳离子的配体以及贵金属离子的还原剂。这突出了该化合物在开发具有独特且重要的物理性质的新材料方面的潜力 (Wattanathana等人,2017)。

属性

IUPAC Name |

2-benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO2S/c25-23-20-17-13-7-8-14-18(17)27-22(20)24-21(26-23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGZDAXGCYUJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

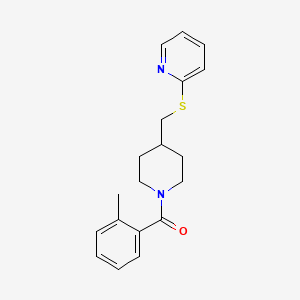

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)

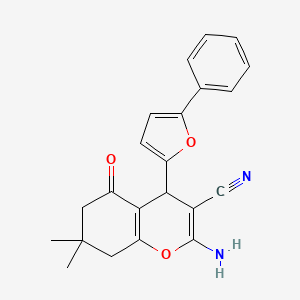

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)

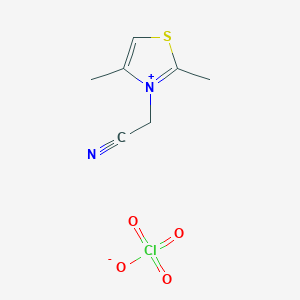

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)